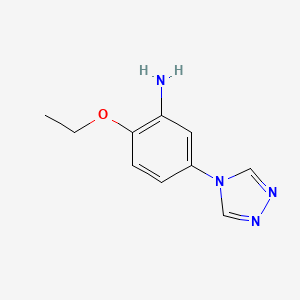

2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline

Descripción

Propiedades

IUPAC Name |

2-ethoxy-5-(1,2,4-triazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-15-10-4-3-8(5-9(10)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYNVXUKSPKMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N2C=NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651542 | |

| Record name | 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060796-06-6 | |

| Record name | 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethoxyaniline with 4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Aplicaciones Científicas De Investigación

Chemistry

2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation Reactions: To produce quinones.

- Substitution Reactions: To create substituted aniline derivatives.

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

- Antimicrobial Properties: Studies have shown efficacy against various microbial strains.

- Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its mechanism of action involves:

- Enzyme Interaction: The triazole ring allows binding to enzymes or receptors, modulating their activity which may lead to therapeutic effects against diseases.

Industry

This compound finds applications in the development of new materials and as an intermediate in pharmaceutical and agrochemical production. Its unique properties make it suitable for:

- Material Science: Development of materials with specific electronic and photophysical properties.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in scientific research:

-

Antifungal Activity Study:

A study published in PubMed Central discussed novel triazole derivatives with antifungal properties. The compounds were shown to inhibit cytochrome P450-dependent enzymes crucial for fungal ergosterol biosynthesis . This positions this compound as a valuable candidate for further antifungal research. -

Medicinal Chemistry Applications:

Another investigation focused on the synthesis of various triazole derivatives for potential antibacterial and anticancer activities. The study emphasized the structural diversity provided by the triazole moiety and its implications in drug design . -

Biological Activity Analysis:

Comparative analyses with similar compounds demonstrated that the presence of the triazole ring significantly enhances biological activity. This finding suggests that modifications to the aniline structure could yield compounds with improved efficacy against specific targets .

Mecanismo De Acción

The mechanism of action of 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring and aniline moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Table 1: Key Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (mg/L) |

|---|---|---|---|---|

| 2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline | C₁₀H₁₂N₄O | 204.23 | N/A | N/A |

| 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | C₁₀H₁₁N₃O | 189.21 | 366.1 | N/A |

| 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | C₉H₁₁N₅ | 189.22 | 319–350 | 125,060 (EPI Suite) |

Notes:

- The oxadiazole derivative exhibits a higher boiling point due to stronger dipole-dipole interactions .

- Tetrazole-containing analogues show extreme variability in water solubility, likely due to ionization effects .

Crystallographic and Computational Studies

Crystallographic software like SHELX and ORTEP-3 are widely used for structural determination of such compounds . Computational tools predict properties like collision cross-sections (e.g., for 3-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline) to guide synthetic optimization .

Actividad Biológica

2-Ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline is a chemical compound that has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant studies, mechanisms of action, and comparative analyses with similar compounds.

Overview of the Compound

- Chemical Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- CAS Number : 1060796-06-6

The compound features an ethoxy group, a triazole ring, and an aniline moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring and aniline structure facilitate binding to various enzymes or receptors, potentially modulating their activity. This interaction can lead to:

- Inhibition of Enzyme Activity : By binding to enzymes involved in critical cellular processes.

- Disruption of Cellular Processes : Affecting pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 2–8 | S. aureus, E. coli |

| Control (Standard Antibiotic) | Varies | Various |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has been tested against several human cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7). The results demonstrated that the compound could induce apoptosis and inhibit tubulin polymerization .

Key Findings from Cancer Studies

-

Cell Line Responses :

- Inhibition of cell proliferation was observed across multiple cancer cell lines.

- Induction of G2/M phase arrest was noted in A549 cells.

-

Mechanism :

- The compound interacts with tubulin at the colchicine binding site, leading to disrupted microtubule dynamics essential for cell division.

- IC50 Values :

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on the triazole framework that includes this compound:

- Synthesis and Evaluation :

-

Structural Activity Relationship (SAR) :

- Variations in substituents on the triazole ring significantly influenced biological activity.

- The presence of specific functional groups was correlated with increased potency against targeted cancer cells.

Q & A

Basic: What are the common synthetic routes for preparing 2-ethoxy-5-(4H-1,2,4-triazol-4-yl)aniline, and what key reaction parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves sequential functionalization of the aniline core. A common route includes:

- Step 1: Introduction of the triazole ring via cyclocondensation of nitriles or amines with sodium azide under acidic conditions (e.g., HCl or DMF as solvent) .

- Step 2: Ethoxy group installation through nucleophilic aromatic substitution (e.g., using ethyl bromide and a base like K₂CO₃) or via Ullmann coupling for sterically hindered positions .

Key Parameters: - Temperature: Elevated temperatures (80–120°C) for cyclization reactions to ensure complete conversion .

- Catalysts: Transition metals (e.g., CuI) for coupling reactions improve regioselectivity .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during triazole ring formation?

Methodological Answer:

Competing pathways (e.g., over-alkylation or oxidation) can be minimized by:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) stabilize intermediates and suppress hydrolysis .

- Stoichiometry Control: Precise molar ratios of sodium azide to nitrile precursors (1:1.2) reduce azide dimerization .

- Inert Atmosphere: Nitrogen or argon prevents oxidative degradation of sensitive intermediates .

- Real-Time Monitoring: TLC or in-situ IR spectroscopy detects side products early, enabling mid-reaction adjustments .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxy proton splitting at δ 1.2–1.4 ppm) and triazole ring protons (δ 8.2–8.5 ppm) .

- X-Ray Crystallography: Single-crystal analysis resolves tautomeric forms of the triazole ring and confirms ethoxy group orientation. SHELXL refinement handles disorder common in flexible substituents .

- Mass Spectrometry: HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1201) and fragmentation patterns .

Advanced: How should researchers address challenges in crystallographic refinement of triazole-containing compounds?

Methodological Answer:

- Twinning: Use SHELXL’s TWIN command with BASF parameter to model twinned domains in high-symmetry crystals .

- Disorder: Apply PART instructions to split disordered ethoxy or triazole moieties, refining occupancy factors iteratively .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and avoid overfitting .

Basic: What in vitro assays evaluate the biological activity of derivatives of this compound?

Methodological Answer:

- Antimicrobial Screening: Broth microdilution (MIC assays) against S. aureus and E. coli using Clinical and Laboratory Standards Institute (CLSI) guidelines .

- Antioxidant Testing: DPPH radical scavenging assays with IC₅₀ quantification (λ = 517 nm) .

- Cytotoxicity: MTT assays on human lymphocytes to assess cell viability at varying concentrations (1–100 µM) .

Advanced: How can SAR studies elucidate the role of the ethoxy group and triazole ring in bioactivity?

Methodological Answer:

- Isosteric Replacement: Substitute ethoxy with methoxy or propoxy groups to assess steric/electronic effects on membrane permeability .

- Triazole Tautomerism: Use ¹⁵N NMR to correlate tautomeric states (1H vs. 2H) with antimicrobial potency .

- Molecular Docking: Simulate interactions with target enzymes (e.g., fungal CYP51) to identify critical H-bonding or π-stacking contributions .

Basic: What computational methods predict electronic properties and reactivity?

Methodological Answer:

- DFT Calculations: Gaussian09 with B3LYP/6-31G* basis set computes HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- MD Simulations: GROMACS models solvation effects on triazole ring conformation in aqueous/PBS buffers .

Advanced: How do solvent and pH influence the triazole tautomeric equilibrium?

Methodological Answer:

- pH Studies: UV-Vis titration (200–400 nm) in buffered solutions (pH 2–12) tracks tautomer shifts via absorbance changes at λ = 260 nm (1H-triazole) vs. 280 nm (4H-triazole) .

- Solvent Polarity: Compare ¹H NMR chemical shifts in D₂O (polar) vs. CDCl₃ (nonpolar) to quantify tautomer populations .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (skin corrosion category 2) .

- Ventilation: Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .

- Waste Disposal: Collect in halogen-resistant containers for incineration by licensed facilities .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:

- Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability in inoculum size and growth media .

- Control Compounds: Include reference drugs (e.g., fluconazole) in parallel assays to calibrate potency metrics .

- Meta-Analysis: Use multivariate regression to isolate confounding variables (e.g., solvent choice, cell line passage number) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.